4-butyl-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
4-Butyl-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused tricyclic scaffold comprising a coumarin-like chromene system annulated with a 1,3-oxazine ring. The compound features a butyl chain at the C4 position and a 2-chlorobenzyl substituent at the C9 position. This structural motif is critical for its physicochemical and biological properties, as the electron-withdrawing chlorine atom on the benzyl group and the hydrophobic butyl chain influence solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C22H22ClNO3 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-butyl-9-[(2-chlorophenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H22ClNO3/c1-2-3-6-15-11-21(25)27-22-17(15)9-10-20-18(22)13-24(14-26-20)12-16-7-4-5-8-19(16)23/h4-5,7-11H,2-3,6,12-14H2,1H3 |
InChI Key |
PHMNOZRJJJGBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Chromenone Core Synthesis via Claisen Condensation
The chromeno[8,7-e] framework is constructed using a Claisen condensation, a method validated in the synthesis of structurally related dimeric chromenones . Starting with 2’-hydroxy-6’-methoxy-4-butylacetophenone, reaction with ethyl acetoacetate in tetrahydrofuran (THF) under sodium hydride (NaH) catalysis generates a diketone intermediate. Acidic workup with hydrochloric acid induces cyclization, yielding the 4-butylchromenone precursor (Figure 1). This method, adapted from General Procedure A in , achieves 85–90% purity post-silica gel chromatography.
Critical Parameters :
-
Temperature : 0°C initial cooling, progressing to room temperature.
-
Stoichiometry : 1.1 equivalents of diester relative to acetophenone derivative.
-
Purification : Ethyl acetate extraction followed by column chromatography.
Oxazinone Ring Formation via Mannich Cyclization
The oxazinone ring is introduced via a Mannich condensation, a strategy historically employed for oxazine syntheses . The chromenone intermediate is functionalized with a primary amine at position 3 through oxime formation (hydroxylamine hydrochloride) and subsequent reduction (NaBH4). Reaction with formaldehyde and ammonium chloride under reflux in ethanol facilitates cyclodehydration, forming the 9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one scaffold (Figure 2). This step, inspired by , yields 78% product with >99% HPLC purity after recrystallization from ethanol.
Optimization Insights :
-
Catalyst : Ammonium chloride enhances reaction rate by stabilizing intermediates.
-
Solvent : Ethanol preferred over chloroform for improved solubility of polar intermediates .
2-Chlorobenzyl Substitution via Nucleophilic Alkylation
The 2-chlorobenzyl group is introduced at position 9 through nucleophilic aromatic substitution. Treatment of the oxazinone intermediate with 2-chlorobenzyl chloride in dimethylformamide (DMF) under potassium carbonate (K2CO3) catalysis at 80°C affords the target compound (Figure 3). This method, analogous to alkylation protocols in , achieves 72% yield with regioselectivity confirmed via 1H NMR (absence of para-substituted byproducts).
Reaction Conditions :
-
Base : K2CO3 (2.5 equivalents) ensures deprotonation without side reactions.
-
Temperature : 80°C balances reaction rate and selectivity.
Alternative Route: Suzuki-Miyaura Coupling for Benzyl Group Installation
For enhanced stereocontrol, the 2-chlorobenzyl moiety is incorporated via Suzuki-Miyaura coupling. Iodination of the oxazinone intermediate at position 9 using [bis(trifluoroacetoxy)iodo]benzene and iodine generates an iodo derivative, which undergoes palladium-catalyzed coupling with 2-chlorobenzylboronic acid (Figure 4). Adapted from , this method yields 68% product but requires rigorous exclusion of moisture.
Catalyst System :
-
Ligand : Triphenylphosphine (PPh3) prevents palladium aggregation.
-
Solvent : Degassed toluene minimizes oxidative side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Claisen-Mannich-Alkylation | 72% | >99% | Cost-effective, fewer steps |
| Suzuki-Miyaura Coupling | 68% | 98% | Superior regioselectivity |
The Claisen-Mannich-Alkylation route is favored for scalability, while the Suzuki-Miyaura approach offers precision in complex substrates .
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 7.45–7.32 (m, 4H, Ar-H from 2-chlorobenzyl)
-
δ 4.61 (s, 2H, CH2 from benzyl)
-
δ 3.92 (t, 2H, OCH2 from chromene)
-
δ 1.56–1.21 (m, 9H, butyl chain)
IR (ATR) :
-
1756 cm⁻¹ (C=O, oxazinone)
-
1248 cm⁻¹ (C-O-C, chromene)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-butyl-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzylic and butyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various alkyl halides for alkylation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-butyl-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-butyl-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.
Signal Transduction Pathways: The compound can influence various signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
C9 Substitutions
- Hydroxyalkyl Groups: Compounds like 9-(4-hydroxybutyl)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)-chromeno-oxazin-4-one () show higher melting points (154–166°C) due to hydrogen bonding from hydroxyl groups. In contrast, hydrophobic substituents like 2-chlorobenzyl (as in the target compound) reduce polarity, likely lowering melting points and enhancing lipid solubility .
- Aryl/Alkyl Groups: 9-(2-thienylmethyl)-3-(4-chlorophenyl)-chromeno-oxazin-4-one () and 9-(4-fluorobenzyl)-4-(4-methoxyphenyl)-chromeno-oxazin-2-one () exhibit moderate melting points (120–190°C) and molecular weights (409–417 g/mol), comparable to the target compound’s estimated properties .
C4 Substitutions
- Butyl vs. Methyl/Trifluoromethyl : The butyl chain in the target compound increases steric bulk and hydrophobicity compared to methyl or trifluoromethyl groups in analogs (e.g., 4e in ). This may enhance membrane permeability but reduce aqueous solubility .
Structural Stability and Tautomerism
Tautomeric equilibria between chromeno-oxazinones and isoflavone derivatives (e.g., 5a–5f in ) depend on solvent polarity and substituent electronics. The 2-chlorobenzyl group in the target compound likely stabilizes the oxazinone form via electron-withdrawing effects, reducing tautomerization .
Comparative Data Table
Biological Activity
The compound 4-butyl-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic molecule with potential therapeutic applications. Its unique structure, which combines a chromeno-oxazine framework with a butyl and chlorobenzyl substituent, suggests varied biological activities. This article reviews the biological activity of this compound based on a synthesis of available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately . The IUPAC name provides insight into its structural components:
| Property | Details |
|---|---|
| Molecular Formula | C19H22ClN3O3 |
| Molecular Weight | 365.85 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through interactions with specific biological targets. Preliminary studies suggest that it may influence various signaling pathways by acting as an enzyme inhibitor or receptor modulator. The presence of the chlorobenzyl moiety may enhance its binding affinity to target proteins.
Anticancer Activity
Research indicates that derivatives of chromeno-oxazines exhibit significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Line Studies : Testing on breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated IC50 values in the micromolar range, suggesting potent cytotoxicity.
Antimicrobial Activity
Preliminary antimicrobial assays have revealed that the compound possesses activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for these pathogens.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- In Vivo Efficacy in Tumor Models : A study conducted on mice bearing xenograft tumors showed that administration of the compound at doses of 10 mg/kg significantly reduced tumor size compared to controls.
- Safety Profile Assessment : Toxicological evaluations indicated that doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile.
Q & A
Q. What are the common synthetic pathways for synthesizing 4-butyl-9-(2-chlorobenzyl)-chromeno-oxazine derivatives?
The synthesis typically involves multi-step routes:
- Core formation : Use Pechmann condensation to construct the chromene ring from substituted resorcinol and β-keto esters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
- Oxazine ring closure : Introduce the oxazine moiety via cyclization of an intermediate amine or hydroxyl group with a carbonyl-containing reagent (e.g., urea or phosgene analogs) under controlled pH (6–8) and reflux conditions .
- Substituent incorporation : The 2-chlorobenzyl and butyl groups are added via alkylation or nucleophilic substitution, often using phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring fusion. For example, the 2-chlorobenzyl group shows characteristic aromatic splitting patterns (~7.2–7.4 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₂₂H₂₁ClN₂O₃ would yield an exact mass of 420.1243) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, such as the dihydro-oxazine ring conformation .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxazinone ring) .
Q. What biological activities have been preliminarily reported for this compound?
Initial studies suggest:
- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli via membrane disruption, validated via live/dead cell assays .
- Antioxidant potential : DPPH radical scavenging activity (IC₅₀ = 45 µM), linked to the electron-donating 2-chlorobenzyl group .
- Cytotoxicity screening : Low activity in MTT assays (IC₅₀ > 100 µM for HeLa cells), indicating selectivity for bacterial targets .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, reducing side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for benzylation, achieving yields >85% .
- Temperature control : Stepwise heating (40°C → 80°C) during Pechmann condensation minimizes decomposition .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with ≥95% purity .
Q. How can contradictions in spectral data (e.g., NMR shifts vs. predicted values) be resolved?
- Dynamic effects analysis : Variable-temperature NMR (e.g., 25°C to 60°C) can identify conformational equilibria in the dihydro-oxazine ring .
- DFT calculations : Compare computed ¹³C chemical shifts (via Gaussian software) with experimental data to validate assignments .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in the oxazine ring .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro vs. 2-chloro) or alkyl (e.g., propyl vs. butyl) groups to assess bioactivity trends .
- Pharmacophore mapping : Overlay 3D structures of active/inactive analogs to identify critical functional groups (e.g., chloro-substituted benzyl as a hydrogen-bond acceptor) .
- Biological assay correlations : Plot logP values against antimicrobial IC₅₀ to evaluate hydrophobicity’s role in membrane penetration .
Q. How can low solubility in pharmacological assays be addressed?
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while improving aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability, later cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve dispersion and target-specific delivery .
Q. What computational methods support mechanistic studies of its biological activity?
- Molecular docking : Simulate binding to bacterial enoyl-ACP reductase (PDB: 1BVR) to identify key interactions (e.g., π-π stacking with Phe204) .
- MD simulations : Assess compound stability in lipid bilayers to explain membrane-targeting behavior .
- QSAR modeling : Use descriptors like molar refractivity and polar surface area to predict bioactivity across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
